molecular formula C2H5ClO<br>ClCH2CH2OH<br>C2H5ClO B045725 2-Chloroethanol CAS No. 107-07-3

2-Chloroethanol

Cat. No.: B045725
CAS No.: 107-07-3
M. Wt: 80.51 g/mol
InChI Key: SZIFAVKTNFCBPC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Chloroethanol, also known as ethylene chlorohydrin or glycol chlorohydrin , is a bifunctional molecule consisting of both an alkyl chloride and an alcohol functional group . Its primary targets are the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .

Mode of Action

The interaction of this compound with its targets involves a two-step reaction . Initially, this compound reacts with hydroxyl ions in an aqueous solution to form a chlorohydrin ion . This ion then undergoes a second reaction to form ethylene oxide . This transformation is facilitated by the trans orientation of the C−OX− and the C−Cl bonds, which allows for effective orbital interaction .

Biochemical Pathways

This compound is a metabolite in the degradation pathway of 1,2-dichloroethane . The alcohol is further oxidized via chloroacetaldehyde to chloroacetate . This metabolic pathway is significant as billions of kilograms of 1,2-dichloroethane are processed annually as a precursor to vinyl chloride .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in the context of its metabolite role in the metabolism of the chemotherapeutic agent fotemustine . The metabolite this compound appears very early in plasma samples, and its elimination is rapid and rate-limited by the kinetics of the parent compound .

Result of Action

The primary result of this compound’s action is the formation of ethylene oxide . This compound was once produced on a large scale as a precursor to ethylene oxide . The direct oxidation of ethylene has become a more economical method .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the degradation of 1,2-dichloroethane, from which this compound is a metabolite, is a significant environmental concern . Additionally, the compound’s flammability and high toxicity pose risks in occupational safety and health .

Biochemical Analysis

Biochemical Properties

2-Chloroethanol undergoes reactions that are characteristic of both alcohols and alkyl chlorides . The most common reaction of this compound is dehydrochlorination to form ethylene oxide . This reaction is catalyzed by enzymes in the liver, making this compound a substrate for alcohol dehydrogenase .

Cellular Effects

This compound is toxic and can have significant effects on various types of cells . It can inhibit protein synthesis in liver slices at concentrations as low as 2.5 mg/ml . At higher concentrations, it can also impair RNA synthesis and respiration . In addition, this compound can depress liver nonprotein sulfhydryl (GSH) concentration and liver protein but not RNA synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into toxic metabolites such as 2-chloroacetaldehyde and chloroacetic acid . These metabolites can form conjugates with glutathione . The toxicity of this compound is ascribed at least in part to the action of these toxic metabolites .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, the glutathione level and the level of protein biosynthesis have been shown to decrease after administration of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, when rats were given a single oral dose of this compound of 0.68 mmol/kg body weight (55 mg/kg body weight), GSH levels were depleted to about 18% of the levels in the control animals after 2 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is converted enzymatically, particularly in the liver and kidneys, into the toxic metabolites 2-chloroacetaldehyde and chloroacetic acid . These metabolites form conjugates with glutathione .

Transport and Distribution

This compound is a small, polar molecule, which allows it to easily cross cell membranes and distribute within cells and tissues

Subcellular Localization

Given its small size and polar nature, it is likely to be found throughout the cell, including in the cytoplasm and potentially inside organelles .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethanol undergoes reactions characteristic of both alcohols and alkyl chlorides. Some of the notable reactions include:

Common Reagents and Conditions:

    Bases: Sodium hydroxide for dehydrochlorination.

    Alcohols/Phenols: For hydroxyethylation under basic conditions.

    Carboxylic Acids: For esterification under acidic conditions.

    Amines: For carbonation reactions.

Major Products:

    Ethylene Oxide: From dehydrochlorination.

    Hydroxyethyl Ethers: From hydroxyethylation.

    β-Chloro Esters: From esterification.

    Cyclic Carbonates: From carbonation.

Comparison with Similar Compounds

Comparison: 2-Chloroethanol is unique due to its bifunctional nature, possessing both an alkyl chloride and an alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various industrial processes .

Properties

IUPAC Name

2-chloroethanol
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InChI

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2
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InChI Key

SZIFAVKTNFCBPC-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)O
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Molecular Formula

C2H5ClO, Array
Record name ETHYLENE CHLOROHYDRIN
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DSSTOX Substance ID

DTXSID1021877
Record name 2-Chloroethanol
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Molecular Weight

80.51 g/mol
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Physical Description

Ethylene chlorohydrin is a colorless liquid with an ether-like odor. It is soluble in water and is also a combustible liquid. Its vapors are heavier than air and it is very toxic by inhalation and skin absorption. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Colorless liquid with a faint, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, ether-like odor.
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Boiling Point

262 °F at 760 mmHg (EPA, 1998), 128-130 °C @ 760 MM HG, 128-130 °C, 262 °F
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Record name ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL)
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Flash Point

140 °F (EPA, 1998), 40 °C, 105 °F (40 °C) (open cup), 60 °C c.c., 140 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ORG SOLVENTS; SLIGHTLY SOL IN ETHER, SOL IN VARIOUS RESINS, Infinitely soluble in aqueous solution (1X10+6 mg/l @ 25 °C), Solubility in water: miscible, Miscible
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Density

1.197 (EPA, 1998) - Denser than water; will sink, 1.197 @ 20 °C/4 °C, WHEN HEATED WITH WATER TO 100 °C IT DECOMPOSES INTO GLYCOL & ALDEHYDE; WHEN HEATED TO 184 °C, IT DECOMPOSES INTO ETHYLENE CHLORIDE & ACETALDEHYDE; DENSITY OF SATURATED AIR: 1.011 @ 20 °C; 1.022 @ 30.3 °C; PERCENT IN SATURATED AIR: 0.644 @ 20 °C; 1.32 @ 30.3 °C, Relative density (water = 1): 1.2, 1.2, 1.20
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Vapor Density

2.78 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.78 (AIR= 1), Relative vapor density (air = 1): 2.78, 2.78
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Vapor Pressure

4.9 mmHg (EPA, 1998), 7.18 [mmHg], Vapor pressure = 7.18 mm Hg @ 25 °C, 4.9 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.65, 5 mmHg
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Impurities

THE COMMERCIAL PRODUCT CONTAINS AS ITS CHIEF IMPURITIES ETHYLENE DICHLORIDE & DICHLOROETHYL ETHER.
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Color/Form

COLORLESS GLYCERINE-LIKE LIQ, Colorless liquid.

CAS No.

107-07-3, 59826-67-4
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Melting Point

-89.5 °F (EPA, 1998), -67.5 °C, -67 °C, -90 °F
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Synthesis routes and methods I

Procedure details

A two neck Kjeldahl flask of 50 ml into which a stirrer was put was charged with 2.15 g (10 mmol) of 1-adamantylmethyl chloromethyl ether obtained in (1), 0.97 g (12 mmol) of 2-chloroethanol, 1.52 g (15 mmol) of triethylamine and dried THF, and it was equipped with a coiled condenser to reflux and stir the solution for 8 hours. Triethylamine hydrochloride was filtered, and gas chromatographic analysis was carried out to find that chloroethyl chloromethyl ether was completely converted and that 2.25 g (8.7 mmol, isolation yield: 86.9%) of a colorless liquid which was the intended product was obtained at a selectivity of 98.5%.
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethanol
Reactant of Route 2
2-Chloroethanol
Reactant of Route 3
2-Chloroethanol
Reactant of Route 4
2-Chloroethanol
Reactant of Route 5
2-Chloroethanol
Reactant of Route 6
2-Chloroethanol

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